

Spectroscopic Characterization of 1H-Imidazole-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Imidazole-2-carboxamide**

Cat. No.: **B101931**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **1H-Imidazole-2-carboxamide**, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1H-Imidazole-2-carboxamide**. Due to the limited availability of complete experimental spectra in public literature, this guide incorporates a combination of available experimental data, data from closely related compounds for comparative purposes, and predicted values. Predicted data should be used as a reference and is subject to experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **1H-Imidazole-2-carboxamide** by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data for **1H-Imidazole-2-carboxamide**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
H4 / H5	7.1 - 7.3	Doublet	The two imidazole ring protons are expected to be in the aromatic region.
H5 / H4	7.1 - 7.3	Doublet	Their exact chemical shifts can be influenced by solvent and concentration.
-NH (imidazole)	~10.1	Broad Singlet	This proton is acidic and its signal may be broad. Experimental data in chloroform suggests a chemical shift around 10.1 ppm. [1]
-CONH ₂ (amide)	~6.2	Broad Singlet	The two amide protons are often diastereotopic and may appear as two separate signals or a single broad signal. Experimental data in chloroform suggests a chemical shift around 6.2 ppm. [1]

Table 2: ¹³C NMR Spectroscopic Data for **1H-Imidazole-2-carboxamide**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
C2	140 - 145	The carbon atom of the imidazole ring to which the carboxamide group is attached.
C4 / C5	120 - 130	The chemical shifts of the other two imidazole ring carbons.
C5 / C4	120 - 130	Tautomerism in the imidazole ring can lead to averaged signals for C4 and C5.
-C=O (amide)	160 - 165	The carbonyl carbon of the amide group.

Note: Predicted values are based on computational models and data from similar structures, such as 1H-imidazole-2-carboxylic acid. For 1H-imidazole-2-carboxylic acid in D₂O, the imidazolium ring protons appear as a singlet at 7.56 ppm, and the carbon signals are at 158.86, 141.02, and 120.49 ppm[2].

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **1H-Imidazole-2-carboxamide** by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for **1H-Imidazole-2-carboxamide**

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity	Notes
N-H Stretch (imidazole)	3100 - 3300	Medium, Broad	Associated with the N-H bond of the imidazole ring.
N-H Stretch (amide)	3150 - 3350	Medium	Two bands may be observed for the symmetric and asymmetric stretching of the primary amide.
C-H Stretch (aromatic)	3000 - 3100	Weak to Medium	Corresponding to the C-H bonds of the imidazole ring.
C=O Stretch (amide I)	1650 - 1690	Strong	A strong absorption characteristic of the amide carbonyl group.
N-H Bend (amide II)	1580 - 1620	Medium to Strong	Bending vibration of the N-H bond in the amide.
C=N Stretch (imidazole)	1450 - 1550	Medium	Stretching vibrations of the carbon-nitrogen double bonds within the imidazole ring.
C-N Stretch (imidazole)	1250 - 1350	Medium	Stretching vibrations of the carbon-nitrogen single bonds within the imidazole ring.

Note: For comparison, the IR spectrum of 1H-imidazole-2-carboxylic acid (in KBr) shows characteristic peaks at 3392 cm⁻¹ (O-H), 3124 cm⁻¹ (N-H), and 1618 cm⁻¹ (C=O)[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **1H-Imidazole-2-carboxamide**, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for **1H-Imidazole-2-carboxamide**

Ion	Predicted m/z	Notes
$[M]^+$	111.04	Molecular ion peak corresponding to the exact mass of $C_4H_5N_3O$.
$[M-NH_2]^+$	95.03	Loss of the amino group from the carboxamide.
$[M-CONH_2]^+$	68.03	Loss of the entire carboxamide group, resulting in an imidazole cation.
$[C_3H_3N_2]^+$	67.03	A common fragment for the imidazole ring.

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1H-Imidazole-2-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra of **1H-Imidazole-2-carboxamide** for structural elucidation.

Materials and Equipment:

- **1H-Imidazole-2-carboxamide** sample
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

- NMR tubes (5 mm diameter)
- Pipettes and vials
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **1H-Imidazole-2-carboxamide** for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
 - Gently vortex the vial until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.
 - Using a pipette, transfer the solution into a clean NMR tube.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
 - For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition

time are generally required.

- Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of **1H-Imidazole-2-carboxamide** to identify its functional groups.

Materials and Equipment:

- **1H-Imidazole-2-carboxamide** sample
- Potassium bromide (KBr, IR grade)
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Place a small amount of KBr powder (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.
 - Add a small amount of **1H-Imidazole-2-carboxamide** (approx. 1-2 mg) to the KBr powder.
 - Thoroughly mix and grind the sample and KBr together until a homogeneous fine powder is obtained.
 - Transfer a portion of the mixture into the pellet press die.

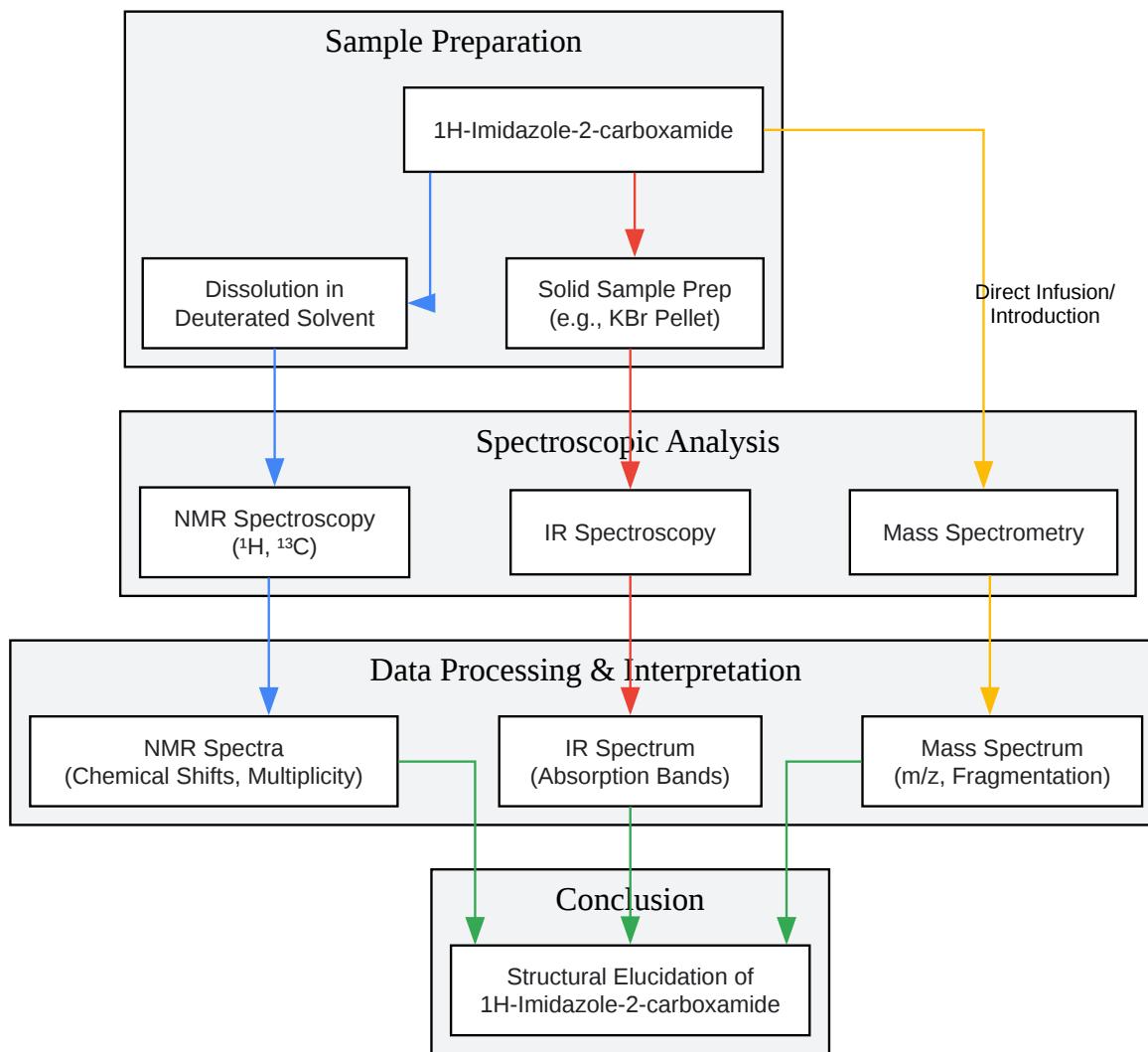
- Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm^{-1} .
 - Process the spectrum by performing a background subtraction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1H-Imidazole-2-carboxamide**.

Materials and Equipment:

- **1H-Imidazole-2-carboxamide** sample
- Suitable solvent (e.g., methanol, acetonitrile)
- Vials and micropipettes
- Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)


Procedure (ESI-MS):

- Sample Preparation:
 - Prepare a dilute solution of **1H-Imidazole-2-carboxamide** (e.g., 1 mg/mL) in a suitable solvent.
 - Further dilute the stock solution to a final concentration of approximately 1-10 $\mu\text{g/mL}$.
- Data Acquisition:

- Set the mass spectrometer to the desired ionization mode (positive or negative). For **1H-Imidazole-2-carboxamide**, positive ion mode is generally suitable.
- Infuse the sample solution directly into the ion source using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
- If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1H-Imidazole-2-carboxamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide, A Potential Universal Reader for DNA Sequencing by Recognition Tunneling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 1H-Imidazole-2-carboxamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101931#spectroscopic-characterization-of-1h-imidazole-2-carboxamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com